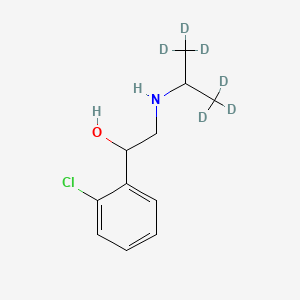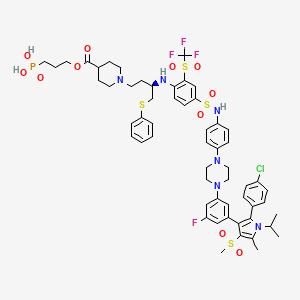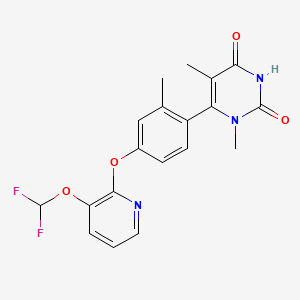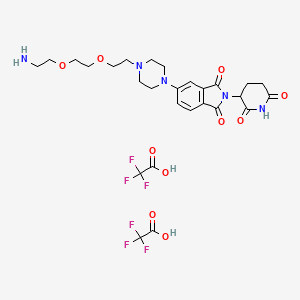
Thalidomide-Piperazine-PEG2-NH2 (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-Piperazine-PEG2-NH2 (diTFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The diTFA form of this compound typically exhibits enhanced water solubility and stability compared to its free form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-Piperazine-PEG2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a piperazine linker and a PEG2 (polyethylene glycol) spacer . The reaction conditions typically involve the use of DMSO (dimethyl sulfoxide) as a solvent, with ultrasonic assistance to enhance solubility . The compound is then purified and converted to its diTFA salt form to improve its water solubility and stability .
Industrial Production Methods: Industrial production of Thalidomide-Piperazine-PEG2-NH2 (diTFA) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at 4°C in sealed containers to prevent moisture absorption and degradation .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-Piperazine-PEG2-NH2 (diTFA) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Thalidomide-Piperazine-PEG2-NH2 (diTFA) include DMSO, PEG300, Tween-80, and saline . The reactions are typically carried out at room temperature, with ultrasonic assistance to enhance solubility .
Major Products Formed: The major products formed from the reactions involving Thalidomide-Piperazine-PEG2-NH2 (diTFA) depend on the specific reaction conditions and reagents used. the primary goal is often to achieve selective degradation of target proteins through the ubiquitin-proteasome system .
Scientific Research Applications
Thalidomide-Piperazine-PEG2-NH2 (diTFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool for studying protein degradation pathways and developing new PROTACs . In biology, it helps in understanding the role of specific proteins in cellular processes . In medicine, it has potential therapeutic applications in targeting and degrading disease-causing proteins . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Thalidomide-Piperazine-PEG2-NH2 (diTFA) involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The Thalidomide-based cereblon ligand binds to the cereblon protein, while the piperazine linker and PEG2 spacer facilitate the interaction with the target protein . This selective degradation of target proteins can modulate various cellular pathways and processes .
Comparison with Similar Compounds
Thalidomide-Piperazine-PEG2-NH2 (diTFA) is unique in its design as a PROTAC compound, incorporating a Thalidomide-based cereblon ligand and a piperazine linker . Similar compounds include other PROTACs that use different ligands and linkers to achieve selective protein degradation . Some examples of similar compounds are:
- Thalidomide-Piperazine-PEG2-NH2 (free form)
- Thalidomide-Piperazine-PEG2-NH2 diTFA with different linkers
- Other PROTACs using von Hippel-Lindau (VHL) or MDM2 ligands
These compounds share similar mechanisms of action but differ in their specific ligands, linkers, and target proteins, highlighting the versatility and potential of PROTAC technology in drug development and therapeutic applications .
Properties
IUPAC Name |
5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRBWIJOVXEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F6N5O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
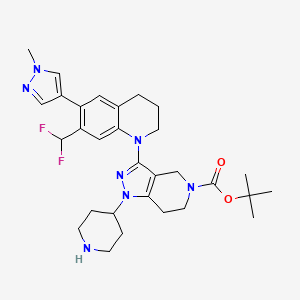
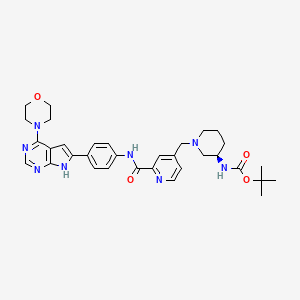

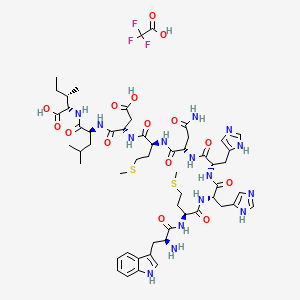
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)

![4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B8201779.png)
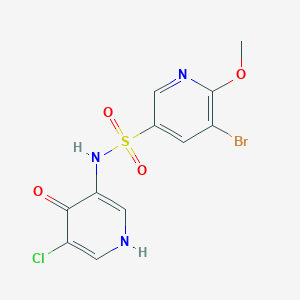
![(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide](/img/structure/B8201785.png)
